molecular formula C6H14ClNO2 B13551716 (4-Aminooxan-2-yl)methanol hydrochloride CAS No. 2803855-76-5

(4-Aminooxan-2-yl)methanol hydrochloride

Cat. No.: B13551716
CAS No.: 2803855-76-5
M. Wt: 167.63 g/mol
InChI Key: DNCCNLRVKXMFOV-UHFFFAOYSA-N
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Description

(4-Aminooxan-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . This compound is characterized by the presence of an amino group, an oxane ring, and a methanol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminooxan-2-yl)methanol hydrochloride typically involves the reaction of oxane derivatives with amino alcohols under controlled conditions. One common method includes the reaction of 4-chlorooxane with methanolamine in the presence of a base to yield the desired product. The reaction is usually carried out at room temperature with continuous stirring to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (4-Aminooxan-2-yl)methanol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane ketones, while substitution reactions can produce a variety of substituted oxane derivatives .

Scientific Research Applications

(4-Aminooxan-2-yl)methanol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Aminooxan-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxane ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

    (4-Aminooxan-2-yl)methanol: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.

    (4-Hydroxyoxan-2-yl)methanol: A related compound with a hydroxyl group instead of an amino group, leading to different reactivity and applications.

    (4-Methyloxan-2-yl)methanol:

Uniqueness: (4-Aminooxan-2-yl)methanol hydrochloride is unique due to its combination of an amino group, oxane ring, and methanol moiety, which provides a versatile platform for various chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it suitable for a wide range of research and industrial applications .

Properties

CAS No.

2803855-76-5

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(4-aminooxan-2-yl)methanol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c7-5-1-2-9-6(3-5)4-8;/h5-6,8H,1-4,7H2;1H

InChI Key

DNCCNLRVKXMFOV-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1N)CO.Cl

Origin of Product

United States

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